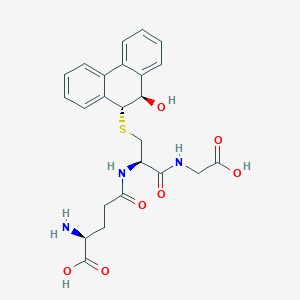![molecular formula C13H20N2O9P+ B10778580 (2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid](/img/structure/B10778580.png)
(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Pyridoxyl-Glutamic Acid-5’-Monophosphate are not extensively documented in the available literature. it is known that the compound can be synthesized through the reaction of pyridoxal phosphate with glutamic acid derivatives under specific conditions . Industrial production methods for this compound are not well-established, indicating that it is primarily used in research settings rather than for large-scale industrial applications.
Chemical Reactions Analysis
Pyridoxyl-Glutamic Acid-5’-Monophosphate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions are also possible, but detailed information on reagents and conditions is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and carboxy groups.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridoxyl-Glutamic Acid-5’-Monophosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of glutamic acid derivatives and their reactions.
Biology: The compound is studied for its role in various biological processes, particularly those involving amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily experimental at this stage.
Mechanism of Action
The mechanism of action of Pyridoxyl-Glutamic Acid-5’-Monophosphate involves its interaction with specific enzymes and molecular targets. It is known to interact with histidinol-phosphate aminotransferase and branched-chain-amino-acid aminotransferase in Escherichia coli (strain K12) . These interactions suggest that the compound plays a role in amino acid metabolism and related pathways.
Comparison with Similar Compounds
Pyridoxyl-Glutamic Acid-5’-Monophosphate can be compared with other similar compounds, such as:
Pyridoxal 5’-phosphate: This compound is the active form of vitamin B6 and serves as a coenzyme in various enzymatic reactions.
N-Pyridoxyl-D-Glutamic Acid-5’-Monophosphate: This compound is another derivative of glutamic acid and shares similar properties and applications.
Properties
Molecular Formula |
C13H20N2O9P+ |
|---|---|
Molecular Weight |
379.28 g/mol |
IUPAC Name |
(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid |
InChI |
InChI=1S/C13H19N2O9P/c1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17/h4,10,15,18H,2-3,5-6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23)/p+1/t10-/m0/s1 |
InChI Key |
JMRKOGDJNHPMHS-JTQLQIEISA-O |
Isomeric SMILES |
CC1=[NH+]C=C(C(=C1O)CN[C@@H](CCC(=O)O)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=[NH+]C=C(C(=C1O)CNC(CCC(=O)O)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5R,6S)-2-[[(5S,6R,7R,8S)-7,8-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778498.png)
![(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate](/img/structure/B10778502.png)
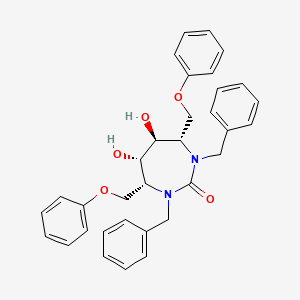
![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)
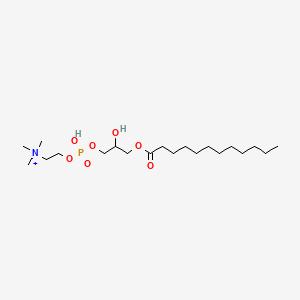
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)
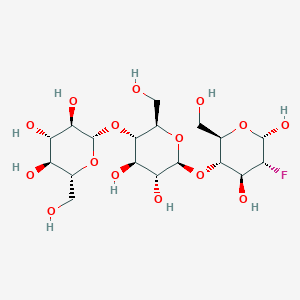
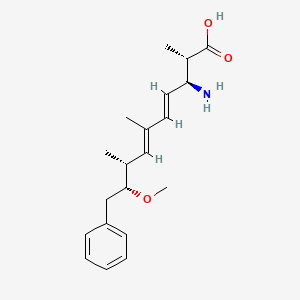
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(3S)-Tetrahydro-3-furanyl {(2S,3S)-4-[(2S,4R)-4-{(1S,2R)-2-[(S)-amino(hydroxy)methoxy]-2,3-dihydro-1H-inden-1-yl}-2-benzyl-3-oxo-2-pyrrolidinyl]-3-hydroxy-1-phenyl-2-butanyl}carbamate](/img/structure/B10778577.png)
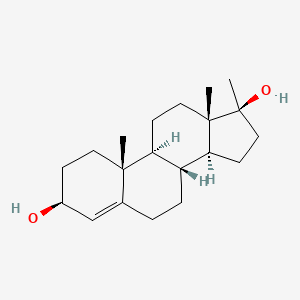
![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)
